molecular formula C22H25NO7S B3883303 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B3883303
M. Wt: 447.5 g/mol
InChI Key: JQNACLIZFMFLSZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxy-4-(morpholin-4-ylcarbonothioyl)phenol under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7S/c1-25-17-11-14(21(31)23-7-9-29-10-8-23)5-6-16(17)30-22(24)15-12-18(26-2)20(28-4)19(13-15)27-3/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNACLIZFMFLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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